molecular formula C6H11F2NO B13009565 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine

Katalognummer: B13009565
Molekulargewicht: 151.15 g/mol
InChI-Schlüssel: GGVLUEZGBJWERZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H12F2NO. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The presence of the difluoromethyl group and the amine functionality makes this compound interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine typically involves the introduction of the difluoromethyl group and the amine functionality onto the tetrahydropyran ring. One common method involves the reaction of tetrahydropyran with difluoromethylating agents under controlled conditions, followed by amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine functionality can participate in hydrogen bonding and other interactions. These properties make the compound suitable for various applications in medicinal chemistry and biochemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the difluoromethyl group.

    4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, while the amine group provides opportunities for further functionalization and interactions with biological targets.

Eigenschaften

Molekularformel

C6H11F2NO

Molekulargewicht

151.15 g/mol

IUPAC-Name

4-(difluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2

InChI-Schlüssel

GGVLUEZGBJWERZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.